(2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methyl groups on both phenyl rings, which can influence its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.
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Starting Materials
- 3,4-Dimethylbenzaldehyde
- 4-Methylacetophenone
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Reaction Conditions
Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Procedure: The aldehyde and ketone are mixed in the presence of the base catalyst in an alcoholic solvent. The reaction mixture is stirred for several hours until the formation of the chalcone is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The use of automated systems for mixing, reaction control, and product isolation enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or dihydroxy derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Catalytic hydrogenation can also reduce the double bond.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at the positions ortho and para to the methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or potassium permanganate (KMnO₄) for dihydroxylation.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for carbonyl reduction; hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Epoxides, dihydroxy derivatives
Reduction: Alcohols, saturated ketones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of flavonoids and other bioactive molecules.
Biology
The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine
In medicinal chemistry, this chalcone derivative is explored for its pharmacological properties. It is investigated for its potential to inhibit enzymes and receptors involved in various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its structural framework is valuable in designing materials with specific optical and electronic properties.
Mechanism of Action
The biological activity of (2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophilic sites in biological molecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-Methylphenyl)-3-phenylprop-2-en-1-one: Lacks the additional methyl groups on the phenyl ring, which can affect its reactivity and biological activity.
(2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one: Similar structure but without the methyl group on the second phenyl ring.
Uniqueness
The presence of methyl groups on both phenyl rings in (2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one enhances its lipophilicity and can influence its interaction with biological targets. This structural feature can lead to differences in its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)15(3)12-17/h4-12H,1-3H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZRWSKFPFQNQH-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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